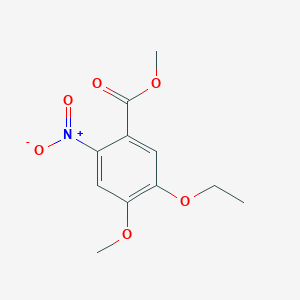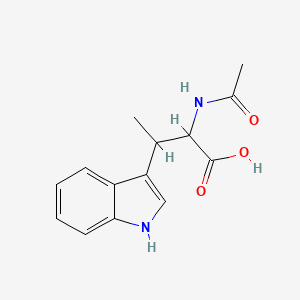![molecular formula C23H24ClFeN3 B8543789 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ferrochloroquine involves the covalent attachment of a ferrocenyl group to chloroquine. This process typically includes the following steps:
Formation of Ferrocenyl Intermediate: A ferrocenyl group is synthesized through the reaction of ferrocene with appropriate reagents.
Attachment to Chloroquine: The ferrocenyl intermediate is then covalently bonded to chloroquine under controlled conditions.
Industrial Production Methods
Industrial production of ferrochloroquine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of ferrocenyl intermediates.
Controlled Reaction Conditions: Ensuring optimal conditions for the attachment of the ferrocenyl group to chloroquine to maintain high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrochloroquine undergoes various chemical reactions, including:
Oxidation: The ferrocenyl group can undergo oxidation, affecting the overall activity of the compound.
Reduction: Reduction reactions can modify the ferrocenyl group, potentially altering its efficacy.
Substitution: Substitution reactions can occur at the chloroquine moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ferrochloroquine, each with varying degrees of antimalarial activity .
Wissenschaftliche Forschungsanwendungen
Ferrochloroquine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying organometallic chemistry and the effects of metal incorporation into organic molecules.
Biology: Investigated for its interactions with biological molecules and its mechanism of action against Plasmodium falciparum.
Medicine: Primarily researched for its potential as an antimalarial drug, especially in regions with high rates of chloroquine resistance.
Wirkmechanismus
Ferrochloroquine exerts its effects through a multifactorial mechanism:
Targeting Lipids: The compound targets lipids within the parasite, disrupting its cellular functions.
Inhibition of Hemozoin Formation: Ferrochloroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generation of Reactive Oxygen Species: The ferrocenyl group generates reactive oxygen species, leading to oxidative stress and parasite death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A widely used antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial compound, known for its rapid action but limited by thermal instability and high cost.
Mefloquine: Effective against chloroquine-resistant strains but associated with neuropsychiatric side effects.
Uniqueness of Ferrochloroquine
Ferrochloroquine stands out due to its unique organometallic structure, which combines the properties of both ferrocene and chloroquine. This combination allows it to overcome chloroquine resistance and provides a multifaceted mechanism of action, making it a promising candidate for antimalarial therapy .
Eigenschaften
Molekularformel |
C23H24ClFeN3 |
|---|---|
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h4,6-10H,5,11-12H2,1-2H3,(H,20,21);1-3H,4H2;/q2*-1;+2 |
InChI-Schlüssel |
DLYPREQTTOHKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=[C-]C1)CNC2=C3C=CC(=CC3=NC=C2)Cl.C1C=CC=[C-]1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole](/img/structure/B8543736.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)
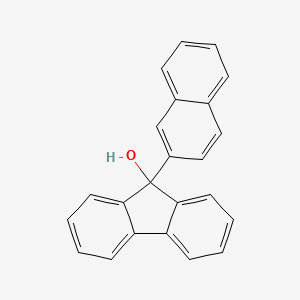

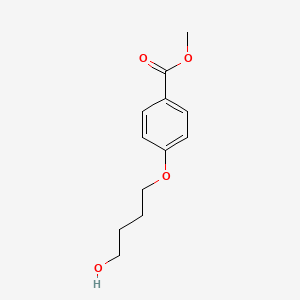
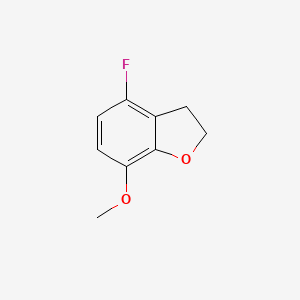

![Acetamide, N-[2-[4-(acetyloxy)-1,2,3,4-tetrahydro-7-methoxy-1-naphthalenyl]ethyl]-](/img/structure/B8543755.png)
![1-Piperidineacetic acid,4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-,methyl ester](/img/structure/B8543763.png)
![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)
